N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide
Overview
Description
N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-3-isoxazolecarbohydrazide, commonly known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. HMI-1 was first synthesized in 2008 by a group of Chinese scientists, and since then, it has been the subject of numerous scientific investigations.
Mechanism of Action
The mechanism of action of HMI-1 involves the inhibition of the STAT3 signaling pathway, which is a key regulator of cell survival and proliferation. HMI-1 binds to the SH2 domain of STAT3, preventing its activation and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes, which are involved in cell survival and proliferation. The inhibition of the STAT3 pathway by HMI-1 ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMI-1 has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, HMI-1 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of HMI-1 is its ability to selectively target cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. Moreover, HMI-1 has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of HMI-1 is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on HMI-1. One of the areas of interest is the development of more efficient synthesis methods to improve the purity and yield of HMI-1. Moreover, further studies are needed to investigate the potential of HMI-1 as a combination therapy with other chemotherapy drugs. Additionally, the development of HMI-1 analogs with improved solubility and efficacy can also be a potential future direction for the research on HMI-1.
Scientific Research Applications
HMI-1 has shown promising results in various scientific studies related to cancer therapy. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. HMI-1 has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. Moreover, HMI-1 has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-5-10(16-20-8)13(18)15-14-7-9-3-4-11(17)12(6-9)19-2/h3-7,17H,1-2H3,(H,15,18)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPYEKPVBQZFM-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1,2-oxazole-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.